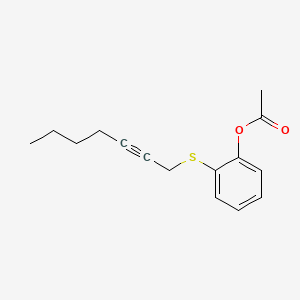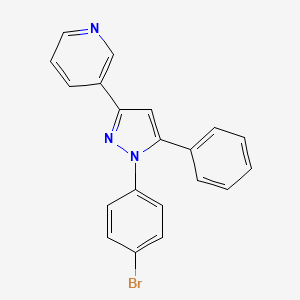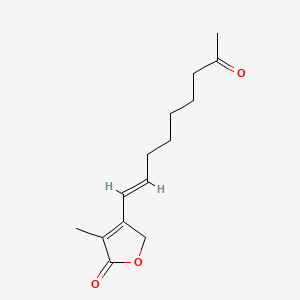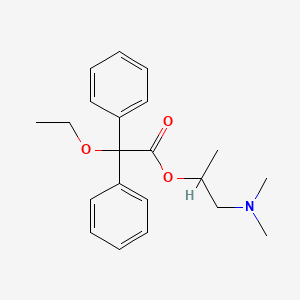
1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate
Overview
Description
1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenyl groups, an ethoxy group, and a dimethylamino group attached to an acetic acid ester backbone. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate typically involves multiple steps. One common method includes the esterification of 2,2-Diphenyl-2-ethoxy-acetic acid with 2-(dimethylamino)-1-methylethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various esters, ethers, and amides.
Scientific Research Applications
1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate involves its interaction with various molecular targets and pathways The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenyl-2-ethoxy-acetic acid 2-(benzyl(methyl)amino)ethyl ester
- 2,2-Diphenyl-2-ethoxy-acetic acid 2-(methylamino)-1-methylethyl ester
- 2,2-Diphenyl-2-ethoxy-acetic acid 2-(ethylamino)-1-methylethyl ester
Uniqueness
Compared to similar compounds, 1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino group, in particular, plays a crucial role in its interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
13835-19-3 |
|---|---|
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H27NO3/c1-5-24-21(18-12-8-6-9-13-18,19-14-10-7-11-15-19)20(23)25-17(2)16-22(3)4/h6-15,17H,5,16H2,1-4H3 |
InChI Key |
YJDHOMGHCDRIRR-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC(C)CN(C)C |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC(C)CN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arthrodestal; BRN 270584; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


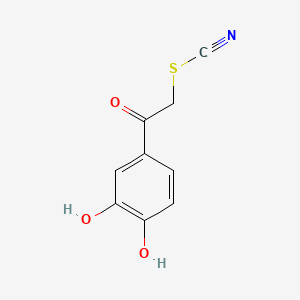
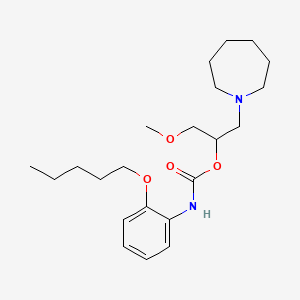
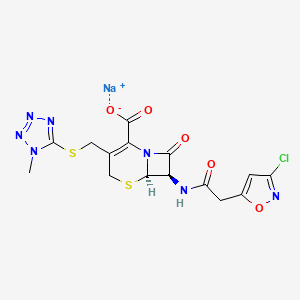
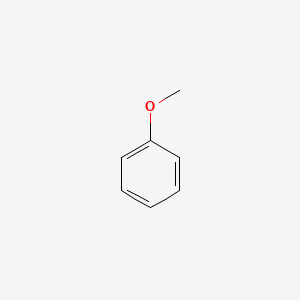
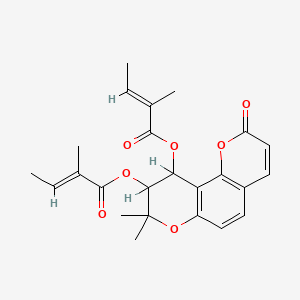
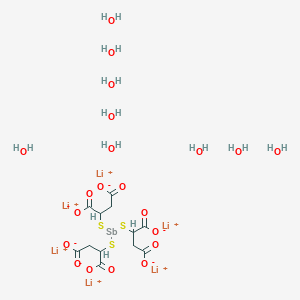
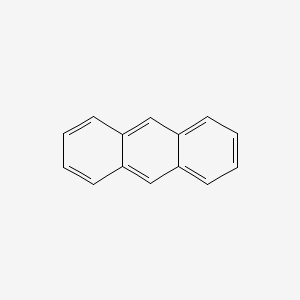
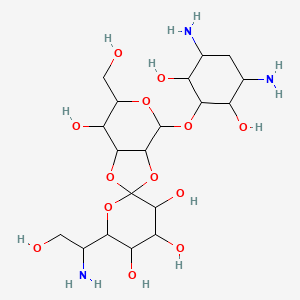
![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1667550.png)
![2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1667551.png)
![4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1667553.png)
